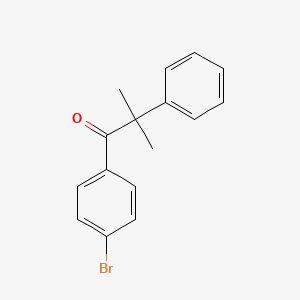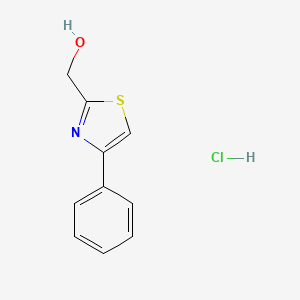![molecular formula C11H10ClN3OS B2710278 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide CAS No. 70588-67-9](/img/structure/B2710278.png)
2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has been synthesized for the purpose of studying its antimicrobial activity . The compound is derived from the parent nucleus: [2-amino-4-(4-chlorophenyl) 1,3-thiazole] .
Synthesis Analysis
The synthesis of this compound involves the treatment of p-chlorophenacyl bromides with thiourea in absolute methanol . The reaction of the resulting compound with chloroacetyl chloride yields the desired compound . Further treatment with urea, thiourea, and p-nitrobenzoic acid affords additional derivatives .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroanalytical methods such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1HNMR), elemental microanalysis (CHNS), and mass spectroscopy (MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of p-chlorophenacyl bromides with thiourea to form the parent nucleus, followed by reaction with chloroacetyl chloride . Further reactions with urea, thiourea, and p-nitrobenzoic acid yield additional derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.67, a density of 1.461 g/cm3, a melting point of 229-233 °C, and a boiling point of 383.9 °C .Aplicaciones Científicas De Investigación
Structural Analysis and 3-Dimensional Arrays
Research has shown that compounds structurally similar to 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide exhibit significant intermolecular interactions, such as hydrogen bonds and π interactions. These interactions contribute to the generation of three-dimensional arrays in the crystalline state, underscoring the compound's relevance in understanding molecular architecture and designing materials with specific properties (Boechat et al., 2011).
Antimicrobial Activity
Derivatives of thiazolidinone and acetidinone, related to the core structure of this compound, have been synthesized and evaluated for antimicrobial activity. These studies are crucial in the development of new antimicrobial agents, indicating the potential use of such compounds in combating microbial resistance (Mistry, Desai, & Intwala, 2009).
Antitumor Activity
The compound's derivatives have been investigated for their antitumor properties. For example, research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown considerable anticancer activity against certain cancer cell lines, suggesting their potential in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Analgesic Activity
The synthesis of 2-chloro-N,N-diphenylacetamide derivatives and their evaluation on cyclo-oxygenase enzymes reveal significant insights into their analgesic properties. Such studies provide foundational knowledge for the development of new pain management therapies (Kumar, Kumar, & Mishra, 2019).
Mecanismo De Acción
Target of Action
Similar compounds with a thiazole scaffold have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide may affect multiple biochemical pathways and have downstream effects on various physiological processes.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)10-8(5-9(13)16)17-11(14)15-10/h1-4H,5H2,(H2,13,16)(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQKMHVYKOIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)
![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)
![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2710208.png)

![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)
![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)

